6-Amino-2,3-dihydro-1H-indene-5-carboxylic acid;hydrochloride
Description
6-Amino-2,3-dihydro-1H-indene-5-carboxylic acid hydrochloride is a bicyclic organic compound featuring an indene core substituted with an amino group at position 6 and a carboxylic acid at position 5. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications. The molecular formula is C₁₀H₁₂ClNO₂, with a molecular weight of 213.66 g/mol (calculated from the base compound C₁₀H₁₁NO₂ + HCl). This compound is cataloged in chemical databases (e.g., Enamine Ltd.) as a building block for drug discovery .
Properties
IUPAC Name |
6-amino-2,3-dihydro-1H-indene-5-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2.ClH/c11-9-5-7-3-1-2-6(7)4-8(9)10(12)13;/h4-5H,1-3,11H2,(H,12,13);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNXLRSGPEBNXPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C(C=C2C1)N)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2,3-dihydro-1H-indene-5-carboxylic acid;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the indene core structure.
Carboxylation: The carboxylic acid group is introduced at the 5th position through a carboxylation reaction.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Reactors: Large batch reactors are used to carry out the synthesis steps sequentially.
Purification: The crude product is purified using techniques such as crystallization, filtration, and recrystallization.
Quality Control: The final product undergoes rigorous quality control tests to ensure it meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
6-Amino-2,3-dihydro-1H-indene-5-carboxylic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted indene derivatives, which can be further utilized in different applications.
Scientific Research Applications
6-Amino-2,3-dihydro-1H-indene-5-carboxylic acid;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Amino-2,3-dihydro-1H-indene-5-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in inhibiting certain enzymes and signaling pathways.
Comparison with Similar Compounds
Key Observations:
Substituent Effects :
- Halogenation (e.g., bromine in 33584-64-4) increases molecular weight and may introduce toxicity risks .
- Alkyl groups (e.g., methyl in 903557-53-9) enhance hydrophobicity, affecting bioavailability .
- Stereochemistry (e.g., (S)-configuration in 903557-53-9) is critical for enantioselective interactions in drug design .
Functional Group Impact :
- Carboxylic acid groups (as in the target compound) improve water solubility and metal-binding capacity, useful in coordination chemistry.
- Ethylamine side chains (e.g., 5-APDI) may enhance CNS penetration, relevant for neuroactive compounds .
Biological Activity :
- Diaryl sulfonylureas (e.g., LY186641, ) with indene-related scaffolds show anticancer activity but face dose-limiting toxicities like methemoglobinemia .
- The target compound’s lack of aromatic halogenation may reduce off-target reactivity compared to brominated analogs .
Notes and Considerations
- Synthesis : Many indene derivatives are synthesized via Friedel-Crafts alkylation, cyclization, or halogenation reactions. Hydrochloride salts are typically formed by treating the free base with HCl .
- Research Applications: The target compound’s dual functional groups (amino and carboxylic acid) make it versatile for conjugation with other pharmacophores or metal ions .
Biological Activity
6-Amino-2,3-dihydro-1H-indene-5-carboxylic acid; hydrochloride (CAS Number: 2490430-20-9) is a compound belonging to the indene derivatives class, recognized for its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
The primary mechanism of action for 6-amino-2,3-dihydro-1H-indene-5-carboxylic acid; hydrochloride involves the inhibition of specific kinases, notably DDR1 (Discoidin Domain Receptor 1). This inhibition affects collagen-induced signaling pathways, which are critical in various cellular processes such as proliferation and differentiation.
Therapeutic Potential
Research indicates that this compound exhibits several promising biological activities:
- Antitumor Activity : Preliminary studies suggest that it may have anticancer properties by targeting specific cellular pathways involved in tumor growth and metastasis .
- Antimicrobial Properties : The compound has shown potential against various bacterial strains, indicating its applicability in developing new antimicrobial agents .
Comparative Analysis
The table below summarizes the biological activities of 6-amino-2,3-dihydro-1H-indene-5-carboxylic acid; hydrochloride compared to related compounds:
| Compound | Biological Activity | Mechanism |
|---|---|---|
| 6-Amino-2,3-dihydro-1H-indene-5-carboxylic acid; hydrochloride | Antitumor, Antimicrobial | DDR1 inhibition |
| 2-Amino-2,3-dihydro-1H-indene-5-carboxamide | Antimicrobial | Unknown |
| 1-Amino-2,3-dihydro-1H-indene-5-carbonitrile | Cytotoxic | Unknown |
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Inhibition of DDR1 Signaling : A study demonstrated that 6-amino-2,3-dihydro-1H-indene-5-carboxylic acid; hydrochloride effectively suppresses DDR1 kinase activity, leading to reduced cellular responses to collagen. This finding is significant as it establishes a direct link between the compound and potential therapeutic applications in fibrosis and cancer.
- Antimicrobial Efficacy : Another research project evaluated the antimicrobial properties of this compound against various pathogens. Results indicated that it exhibited substantial inhibitory effects on Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .
- Anticancer Studies : A recent investigation into the anticancer properties found that this compound could induce apoptosis in cancer cell lines through modulation of apoptotic pathways. This study provides a foundation for further exploration into its use as an anticancer agent .
Q & A
Q. What synthetic routes are recommended for synthesizing 6-Amino-2,3-dihydro-1H-indene-5-carboxylic acid hydrochloride?
Methodological Answer: A plausible synthesis involves cyclization and functional group modification. For example:
- Step 1: Start with a substituted indene precursor (e.g., 5-carboxy-2,3-dihydro-1H-indene).
- Step 2: Introduce the amino group via reductive amination or nitration followed by reduction. Chlorination steps may require reagents like N-chlorosuccinimide (NCS) .
- Step 3: Form the hydrochloride salt by treating the free base with HCl in a polar solvent (e.g., ethanol or acetone) .
Key Considerations: - Monitor reaction progress using TLC or HPLC.
- Purify intermediates via recrystallization or column chromatography.
Example Protocol Table:
| Step | Reagent/Condition | Purpose | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| 1 | NCS, DCM, 0°C | Chlorination | 75 | ≥95% |
| 2 | H₂, Pd/C, EtOH | Reduction | 82 | ≥98% |
| 3 | HCl gas, EtOH | Salt formation | 90 | ≥99% |
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Use a multi-technique approach:
- Purity: HPLC with UV detection (λ = 254 nm) using a C18 column (mobile phase: MeCN/H₂O + 0.1% TFA). Target ≥98% purity .
- Structural Confirmation:
- ¹H/¹³C NMR: Verify aromatic protons (δ 6.5–7.5 ppm) and the carboxylic acid/amine groups.
- FT-IR: Confirm NH₂ (3300–3500 cm⁻¹) and COOH (1700–1720 cm⁻¹) stretches.
- Elemental Analysis: Match calculated vs. observed C, H, N, Cl values (±0.3% tolerance).
Data Contradiction Tip: Discrepancies in melting points (e.g., decomposition) may indicate impurities. Repeat DSC/TGA under inert atmosphere .
Q. What are the critical storage and stability considerations for this compound?
Methodological Answer:
- Storage: Store at 2–8°C in airtight, light-resistant containers under nitrogen to prevent oxidation and hygroscopic degradation .
- Stability Tests:
Advanced Research Questions
Q. How can computational methods optimize the synthesis and reactivity of this compound?
Methodological Answer:
- Reaction Path Search: Use density functional theory (DFT) to model intermediates and transition states. Software like Gaussian or ORCA can predict activation energies for chlorination/amination steps .
- Solvent Optimization: COSMO-RS simulations identify solvents (e.g., DMF vs. THF) that maximize yield by stabilizing charged intermediates .
Case Study: ICReDD’s workflow integrates computational predictions with high-throughput experimentation to narrow reaction conditions (e.g., temperature, catalyst loading) .
Q. What strategies resolve contradictions in spectroscopic data during characterization?
Methodological Answer:
- Scenario 1: Discrepant NMR signals may arise from tautomerism or rotamers. Use variable-temperature NMR (VT-NMR) to assess dynamic behavior.
- Scenario 2: Conflicting mass spectrometry (MS) peaks could indicate adduct formation. Employ ESI-MS in negative/positive ion modes and compare with theoretical isotopic patterns .
- Cross-Validation: Combine X-ray crystallography (for solid-state structure) with solution-state data to resolve ambiguities .
Q. What in vitro models are suitable for evaluating the biological activity of this compound?
Methodological Answer:
- Enzyme Inhibition Assays: Screen against target enzymes (e.g., cyclooxygenase for anti-inflammatory potential) using fluorogenic substrates. IC₅₀ values are determined via dose-response curves .
- Cell-Based Studies:
- Use RAW 264.7 macrophages to assess anti-inflammatory activity (e.g., TNF-α suppression via ELISA).
- Conduct cytotoxicity assays (MTT) on HEK-293 cells to establish therapeutic indices .
Advanced Design: Incorporate molecular docking (AutoDock Vina) to predict binding affinities to protein targets, guiding wet-lab experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
